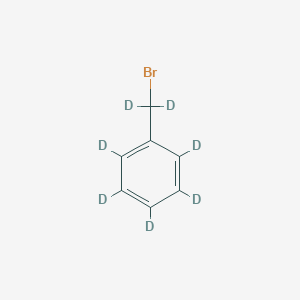

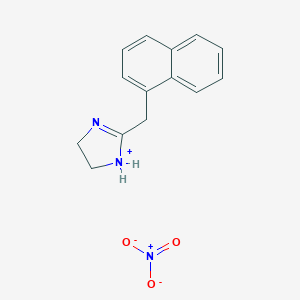

![molecular formula C20H20O2 B156910 (13S,14S,17R)-17-Ethynyl-13-methyl-12,14,15,16-tetrahydro-11H-cyclopenta[a]phenanthrene-3,17-diol CAS No. 1357266-17-1](/img/structure/B156910.png)

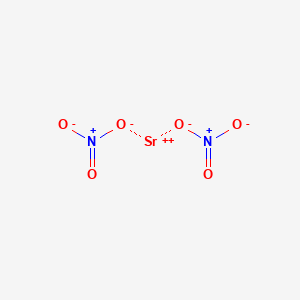

(13S,14S,17R)-17-Ethynyl-13-methyl-12,14,15,16-tetrahydro-11H-cyclopenta[a]phenanthrene-3,17-diol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

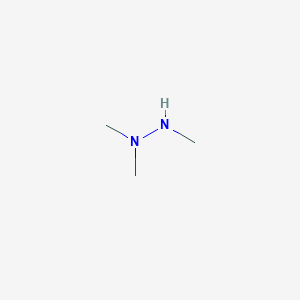

The compound is also known as 17-α-Ethynylestradiol . It is a synthetic estrogen receptor (ER) agonist that is clinically used in contraceptive medications . It has a chemical formula of C20H24O2 and a molecular weight of 296.40 .

Molecular Structure Analysis

The compound has a complex structure with multiple chiral centers . It is part of the steroid family of compounds, which are characterized by a core structure of three cyclohexane rings and one cyclopentane ring .Applications De Recherche Scientifique

Mitochondrial Protection and Antioxidant Activity

- Application : Studies suggest that this compound shields mitochondria from oxidative damage induced by reactive oxygen species (ROS). It may be a potential therapeutic agent against oxidative stress-related diseases .

Cardiovascular Health

- Application : Terminalia arjuna bark extract, containing this compound, has been studied for its cardioprotective effects. It may help manage heart conditions, including ischemic heart disease .

Impurity Monitoring in Drug Formulations

- Background : Ethinylestra-1,3,5(10),6,8-pentaene-3,17-diol is used in monitoring and controlling impurity levels in formulations containing Ethinylestradiol (another synthetic estrogen) according to ICH guidelines .

Antitumor Investigations

Mécanisme D'action

Target of Action

The primary target of this compound is the estrogen receptor . Estrogen receptors are a group of proteins found inside cells. They are receptors that are activated by the hormone estrogen .

Mode of Action

This compound acts as an agonist to the estrogen receptor . An agonist is a substance which initiates a physiological response when combined with a receptor. In this case, the compound binds to the estrogen receptor, causing a conformational change and initiating a series of events leading to the physiological responses typically associated with estrogen .

Biochemical Pathways

Upon binding to the estrogen receptor, this compound influences the regulation of gene expression. The estrogen-receptor complex interacts with specific DNA sequences, known as estrogen-responsive elements, to increase or decrease the transcription of certain genes . This can lead to a variety of downstream effects, depending on the specific genes being regulated.

Result of Action

The result of this compound’s action is the modulation of the body’s physiological responses to estrogen. This can include a wide range of effects, from the development and maintenance of female sex characteristics to the regulation of menstrual cycles and reproductive function .

Orientations Futures

Propriétés

IUPAC Name |

(13S,14S,17R)-17-ethynyl-13-methyl-12,14,15,16-tetrahydro-11H-cyclopenta[a]phenanthrene-3,17-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,4-7,12,18,21-22H,8-11H2,2H3/t18-,19-,20-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WADRLWZAEUTLMS-UFYCRDLUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3=C(C1CCC2(C#C)O)C=CC4=C3C=CC(=C4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC3=C([C@@H]1CC[C@]2(C#C)O)C=CC4=C3C=CC(=C4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(13S,14S,17R)-17-Ethynyl-13-methyl-12,14,15,16-tetrahydro-11H-cyclopenta[a]phenanthrene-3,17-diol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.